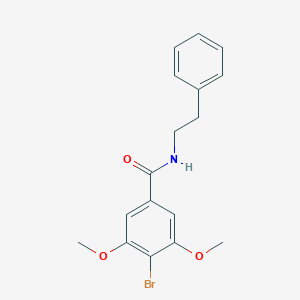
N-(4-methoxyphenyl)-2-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-phenylpropanamide, also known as modafinil, is a wakefulness-promoting agent that has been used as a treatment for narcolepsy, shift work sleep disorder, and obstructive sleep apnea. Modafinil is a unique compound that has gained popularity in recent years due to its ability to enhance cognitive function and improve productivity.
作用机制
Modafinil acts on several neurotransmitter systems in the brain, including dopamine, norepinephrine, and histamine. It is thought to enhance the release of these neurotransmitters, leading to increased wakefulness and cognitive function. Modafinil also interacts with orexin neurons in the hypothalamus, which are involved in regulating sleep and wakefulness.
Biochemical and Physiological Effects:
Modafinil has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, which are associated with increased wakefulness and cognitive function. Modafinil has also been shown to increase histamine levels, which may contribute to its wakefulness-promoting effects. Additionally, N-(4-methoxyphenyl)-2-phenylpropanamide has been shown to increase heart rate and blood pressure, although these effects are generally mild and well-tolerated.
实验室实验的优点和局限性
Modafinil has several advantages as a tool for laboratory experiments. It is well-tolerated and has a low risk of side effects. Modafinil also has a long half-life, which allows for sustained effects over a period of several hours. However, N-(4-methoxyphenyl)-2-phenylpropanamide is also a controlled substance in many countries, which may limit its availability for research purposes.
未来方向
There are several potential future directions for research on N-(4-methoxyphenyl)-2-phenylpropanamide. One area of interest is the use of N-(4-methoxyphenyl)-2-phenylpropanamide as a treatment for cognitive impairment in aging and neurodegenerative diseases. Additionally, there is growing interest in the use of N-(4-methoxyphenyl)-2-phenylpropanamide as a cognitive enhancer in healthy individuals, particularly in the context of academic and workplace performance. Finally, there is a need for further research on the long-term effects of N-(4-methoxyphenyl)-2-phenylpropanamide use, particularly with regard to its potential for abuse and dependence.
Conclusion:
Modafinil is a unique compound that has gained popularity in recent years due to its ability to enhance cognitive function and improve productivity. It has been extensively studied for its cognitive-enhancing properties and has shown promise as a treatment for a variety of conditions. Modafinil has several advantages as a tool for laboratory experiments, although its availability may be limited in some countries. There are several potential future directions for research on N-(4-methoxyphenyl)-2-phenylpropanamide, including its use as a treatment for cognitive impairment and as a cognitive enhancer in healthy individuals.
合成方法
Modafinil is synthesized through a multi-step process that involves the condensation of benzhydryl sulfinyl acetamide with 4-methoxybenzyl bromide. The resulting compound is then reduced with lithium aluminum hydride to produce N-(4-methoxyphenyl)-2-phenylpropanamide. This synthesis method has been well-established and has been used to produce N-(4-methoxyphenyl)-2-phenylpropanamide on a large scale for commercial use.
科学研究应用
Modafinil has been extensively studied for its cognitive-enhancing properties. It has been shown to improve working memory, attention, and executive function in healthy individuals. Modafinil has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and schizophrenia. It has been shown to improve symptoms in these conditions, although more research is needed to fully understand its mechanism of action.
属性
产品名称 |
N-(4-methoxyphenyl)-2-phenylpropanamide |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-12(13-6-4-3-5-7-13)16(18)17-14-8-10-15(19-2)11-9-14/h3-12H,1-2H3,(H,17,18) |
InChI 键 |
FELFXFHGOYBLJJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
规范 SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)




![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)




![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)
![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)